molecular formula C13H11FN2O B1299171 N-(3-aminophenyl)-4-fluorobenzamide CAS No. 304883-99-6

N-(3-aminophenyl)-4-fluorobenzamide

Cat. No. B1299171
CAS RN: 304883-99-6
M. Wt: 230.24 g/mol
InChI Key: PLZFORZODOSNBW-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-4-fluorobenzamide likely belongs to the class of organic compounds known as anilides . Anilides are characterized by a functional group called an amide, which consists of a carbonyl group (C=O) linked to a nitrogen atom, with an aniline (an aromatic amine) attached to the nitrogen .


Synthesis Analysis

While the specific synthesis process for N-(3-aminophenyl)-4-fluorobenzamide is not available, similar compounds such as N-(3-aminophenyl)propanamide can be synthesized through various methods . One common method involves the reaction of activated carboxylic acid derivatives, such as chlorides, anhydrides or esters, with amines .


Molecular Structure Analysis

The molecular structure of similar compounds like N-(3-aminophenyl)propanamide has been studied using techniques like X-ray diffraction analysis . These techniques can provide detailed information about the arrangement of atoms in a molecule.

Scientific Research Applications

Sensing Applications

Boronic acids, which are related to N-(3-aminophenyl)-4-fluorobenzamide, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in tracking and studying biological processes.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This opens up new possibilities for studying protein structures and functions.

Separation Technologies

Boronic acids are also used in separation technologies . This can be particularly useful in the purification of complex mixtures, such as those found in biological samples.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . This is a crucial area of research, given the ongoing need for new and effective treatments for various diseases.

Mass Spectrometry

The fragmentation of protonated N-(3-aminophenyl)-4-fluorobenzamide and its derivatives in gas phase has been studied . This can be useful in mass spectrometry, a technique widely used in many areas including environmental analysis, food and drug analysis, synthetic polymers, and bio-polymers .

Spectroscopic Characterization

The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of N-(3-aminophenyl)-4-fluorobenzamide, has been studied using Density Functional Theory . This can be useful in spectroscopic characterization, which is crucial in understanding the properties and behaviors of molecules.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This could potentially lead to new treatments for diabetes.

properties

IUPAC Name

N-(3-aminophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZFORZODOSNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-4-fluorobenzamide

Synthesis routes and methods

Procedure details

4-Fluoro-N-(3-nitro-phenyl)-benzamide (10.0 g, 36.2 mmol) (Example I5) was dissolved in isopropanol (150 ml) and tin chloride (24.7 g, 130.3 mmol) was added. The mixture was cooled to 0° C. and a solution of concentrated hydrochloric acid (20 ml) was added slowly. The reaction mixture was stirred at 80° C. for 2 hours. Then ⅓ of the total volume of isopropanol was evaporated. Water (200 ml) was added to the concentrated mixture and a solution of aqueous sodium hydroxide (4N) was added to adjust the pH to 7-8. The phases were separated and the aqueous phase was extracted three times with ethyl acetate (200 ml). The combined organic extracts were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate) to give N-(3-amino-phenyl)-4-fluoro-benzamide (5 g, 60% yield). 1H-NMR (CDCl3, 400 MHz): 7.93 (m, 2H), 7.27 (t, 2H), 7.01 (m, 1H), 6.89 (t, 1H), 6.78 (d, 1H), 5.01 (s, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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